molecular formula C15H12N2O B11869996 6-Amino-2-phenylquinolin-4-ol CAS No. 80789-70-4

6-Amino-2-phenylquinolin-4-ol

Cat. No.: B11869996
CAS No.: 80789-70-4
M. Wt: 236.27 g/mol
InChI Key: YYHYWCOWAWBTGE-UHFFFAOYSA-N
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Description

6-Amino-2-phenylquinolin-4-ol ( 80789-70-4) is an organic compound with the molecular formula C15H12N2O and a molecular weight of 236.27 g/mol [ ]. This compound belongs to the class of quinolin-4-ones (also known as 4-quinolinols), which are nitrogen-containing heterocycles of significant interest in medicinal and organic chemistry due to their wide range of potential biological activities [ ]. Quinolin-4-one scaffolds, like the one present in this compound, are recognized as privileged structures in drug discovery [ ]. Researchers are particularly interested in such aminoquinoline derivatives for developing therapies for neurodegenerative diseases. Compounds with similar 2-aminoquinoline scaffolds have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in the pathogenesis of conditions like Alzheimer's, Parkinson's, and Huntington's diseases [ ]. The inhibition of nNOS is considered a promising therapeutic strategy for controlling NO levels in neuronal tissues to prevent neurotoxicity [ ]. From an analytical chemistry perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column. A typical mobile phase may consist of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass-spectrometry (MS) compatible applications [ ]. This method is scalable and can be adapted for pharmacokinetic studies or the isolation of impurities in preparative separation [ ]. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80789-70-4

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

6-amino-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H12N2O/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,16H2,(H,17,18)

InChI Key

YYHYWCOWAWBTGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Amino 2 Phenylquinolin 4 Ol

Established Synthetic Pathways for the Quinoline (B57606) Core Common to 6-Amino-2-phenylquinolin-4-ol

The construction of the quinoline ring, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, can be achieved through various synthetic strategies. acs.org These methods often involve the reaction of aniline (B41778) derivatives with carbonyl compounds or other suitable precursors, leading to the formation of the characteristic quinoline framework.

Cyclization Strategies for Quinolone Formation, including Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction is a well-established method for synthesizing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgarabjchem.org The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester or a related acyl malonic ester. wikipedia.org This initial step is followed by a thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org Adaptations of this reaction are valuable for accessing a variety of substituted quinolines. rsc.orgmdpi.com

The general mechanism of the Gould-Jacobs reaction starts with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the formation of a condensation product. wikipedia.org Subsequent intramolecular cyclization through a 6-electron process results in the formation of the quinoline ring system. wikipedia.org

ReactionReactantsKey Features
Gould-Jacobs Reaction Aniline and Alkoxymethylenemalonic ester- Forms 4-hydroxyquinolines- Involves condensation and thermal cyclization- Effective with meta-substituted anilines with electron-donating groups wikipedia.org

Intramolecular Cyclization of 2-Aminoaryl Ketones and Chalcone (B49325) Derivatives

The intramolecular cyclization of 2-aminoaryl ketones and chalcone derivatives represents another significant route to quinoline synthesis. organic-chemistry.orgorganic-chemistry.org This approach often utilizes a pre-formed precursor containing both the aniline and the carbonyl functionalities necessary for ring closure. For instance, 2-aminoaryl ketones can react with various partners, such as phenylacetylenes, in the presence of a catalyst like indium(III) trifluoromethanesulfonate (B1224126) to yield 2,4-disubstituted quinolines. organic-chemistry.org This particular method can be enhanced by microwave irradiation, offering a green and efficient pathway. organic-chemistry.orgthieme-connect.com

Chalcones, which are α,β-unsaturated ketones, can also serve as precursors for quinoline synthesis. The intramolecular cyclization of 2-aminochalcone derivatives can be facilitated to produce quinolines. organic-chemistry.org For example, a metal-free approach involves the heating of a 2-amino-5-chlorobenzophenone (B30270) derivative with chloroacetyl chloride to form a precursor that undergoes subsequent cyclization. A new and imaginative technique for the synthesis of substituted pyranoquinoline via Algar Flyn Oyamanda oxidation cyclization approach has been achieved by hydrogen peroxide and sodium hydroxide (B78521) catalyzed of quinoline chalcone with intramolecular cyclization of pyranoquinoline formed. orgchemres.org

PrecursorReaction TypeKey Features
2-Aminoaryl Ketones Alkynylation-Cyclization- Reacts with phenylacetylenes- Catalyzed by Lewis acids (e.g., In(OTf)3) organic-chemistry.org- Microwave-assisted for efficiency organic-chemistry.orgthieme-connect.com
2-Aminochalcone Derivatives Intramolecular Cyclization- Can be metal-free- Involves formation of dihydroquinolin-4-one intermediates

Acid-Catalyzed Dehydration and Oxidation Methods for Quinoline Synthesis

Acid-catalyzed dehydration is a crucial step in many quinoline syntheses, particularly in the final aromatization of a partially saturated quinoline precursor. For instance, the cyclization of certain precursors can lead to dihydroquinolin-4-one intermediates. These intermediates can then be subjected to acid-catalyzed dehydration and oxidation to afford the fully aromatic quinoline ring system. rsc.org Reagents like p-toluenesulfonic acid (PTSA) in the presence of air can effectively promote this transformation, with yields often exceeding 75%. This method provides a mild and often metal-free approach to the final quinoline product. The Doebner–Von Miller reaction, a variation of the Skraup reaction, utilizes an α,β-unsaturated carbonyl compound in place of glycerol (B35011) and is a common route to 2-substituted quinolines, though it can be prone to acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields. nih.gov

Friedländer Quinoline Synthesis and its Versatility in Constructing Substituted Quinolines

The Friedländer synthesis is a fundamental and widely used method for the preparation of quinolines. wikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. thieme-connect.comijcce.ac.ir The reaction is typically catalyzed by either an acid or a base. wikipedia.orgorganic-chemistry.org

The versatility of the Friedländer synthesis lies in the wide variety of starting materials that can be employed, allowing for the synthesis of a diverse range of substituted quinolines. thieme-connect.comijcce.ac.ir The reaction mechanism is generally accepted to proceed through the initial formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.orgthieme-connect.com However, an alternative mechanism involving an initial aldol (B89426) addition followed by cyclization cannot be ruled out, especially in acid-catalyzed conditions. thieme-connect.com Numerous catalysts, including Brønsted and Lewis acids, have been developed to improve the efficiency and scope of the Friedländer synthesis. ijcce.ac.irorgchemres.org

ReactionReactantsCatalystKey Features
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone and a compound with an α-methylene groupAcid or Base wikipedia.orgorganic-chemistry.org- Highly versatile for substituted quinolines thieme-connect.comijcce.ac.ir- Proceeds via Schiff base formation and intramolecular condensation wikipedia.orgthieme-connect.com- Numerous catalytic systems available ijcce.ac.irorgchemres.org

Niementowski Quinoline Synthesis for Quinoline Compounds

The Niementowski quinoline synthesis is another classical method for preparing γ-hydroxyquinoline derivatives (quinolin-4-ols). wikipedia.org This reaction involves the condensation of an anthranilic acid with a ketone or an aldehyde at elevated temperatures. wikipedia.org For example, the reaction of anthranilic acid with acetophenone (B1666503) at 120–130 °C yields 2-phenyl-4-hydroxyquinoline. wikipedia.org

The mechanism of the Niementowski synthesis is thought to be similar to the Friedländer synthesis, beginning with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org A significant drawback of this method is the high reaction temperatures required, which has led to the development of variations to make the reaction more practical. wikipedia.org

Pfitzinger Reaction in the Synthesis of Quinoline-4-carboxamides and Related Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids and their derivatives, such as quinoline-4-carboxamides. researchgate.netacs.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. researchgate.net The reaction proceeds through the opening of the isatin ring to form a keto-acid intermediate, which then undergoes cyclization and dehydration to yield the quinoline-4-carboxylic acid. researchgate.net

This method is particularly useful for synthesizing quinolines with a carboxylic acid or carboxamide group at the 4-position, which are important pharmacophores in medicinal chemistry. acs.orgnih.gov The Pfitzinger reaction has been modified and utilized in the synthesis of various bioactive molecules. researchgate.net For instance, quinoline-4-carboxamides have been prepared in a two-step sequence starting from the Pfitzinger reaction of an isatin with a ketone, followed by coupling of the resulting carboxylic acid with an amine. acs.org

Conrad–Limpach Synthesis for 4-Hydroxyquinolines

The Conrad-Limpach synthesis, first reported in 1887, is a classical method for preparing 4-hydroxyquinolines. wikipedia.orgmdpi.com The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org Depending on the reaction conditions, this method can yield either 4-quinolones or 2-quinolones. For the synthesis of 4-hydroxyquinolines, the reaction is typically conducted at high temperatures (around 250 °C) to facilitate the cyclization of the intermediate anilinoacrylate. wikipedia.orgmdpi.com The use of high-boiling inert solvents like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. mdpi.comnih.gov

To synthesize this compound via this method, two primary approaches can be considered:

Direct Approach: Using a starting aniline with the amino group already present. The reaction would involve the condensation of p-phenylenediamine (B122844) with a β-ketoester bearing a phenyl group, such as ethyl benzoylacetate.

Indirect Approach (via Nitro-intermediate): A more common strategy involves using an aniline with a nitro group, which is a stable precursor to the amino group. In this case, p-nitroaniline would be reacted with ethyl benzoylacetate. The resulting 6-nitro-2-phenylquinolin-4-ol (B8804715) is then subsequently reduced to the target amino compound. iipseries.org

The general mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate, which then undergoes a thermally induced electrocyclic ring closure to form the quinoline ring. wikipedia.org

Table 1: Hypothetical Reaction Parameters for Conrad-Limpach Synthesis

Starting Material 1Starting Material 2Key Reagents/SolventsTemperatureProduct
p-NitroanilineEthyl benzoylacetateDiphenyl ether or Dowtherm A~250 °C6-Nitro-2-phenylquinolin-4-ol
p-PhenylenediamineEthyl benzoylacetateMineral Oil~250 °CThis compound

Skraup Synthetic Approach for Unsubstituted and Substituted Quinolines

The Skraup synthesis is a vigorous reaction used to produce quinolines by heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. iipseries.orgprepchem.comuop.edu.pk The reaction first involves the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org The aromatic amine then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to yield the quinoline. uop.edu.pk

For the synthesis of this compound, a modified Skraup reaction would be necessary, as the traditional method does not directly yield the 2-phenyl and 4-hydroxy substituents. A variation known as the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is more applicable. To obtain the desired 2-phenyl substitution, an α,β-unsaturated ketone like benzalacetone (4-phenyl-3-buten-2-one) could be used instead of glycerol/acrolein.

A plausible route would start with p-nitroaniline. Its reaction under Doebner-von Miller conditions would aim to form 6-nitro-2-phenyl-4-methylquinoline. Subsequent oxidation of the 4-methyl group and reduction of the nitro group would be required, making this a less direct route for this specific target. However, starting with p-nitroaniline in a classical Skraup synthesis (using glycerol) is a known method to produce 6-nitroquinoline, which can then be further functionalized. researchgate.net

Table 2: General Skraup Reaction Components

Aniline DerivativeAcrolein SourceAcid CatalystOxidizing AgentTypical Product Feature
p-NitroanilineGlycerolSulfuric AcidNitrobenzene6-Nitroquinoline core
AnilineBenzalacetone (Doebner-von Miller)Hydrochloric Acid(self-condensation intermediates)2-Phenyl-4-methylquinoline core

Palladium-Catalyzed Carbonylation Reactions in Quinolin-4-one Synthesis

Modern synthetic methods often employ transition-metal catalysis. Palladium-catalyzed carbonylation reactions are a powerful tool for constructing quinolin-4-one scaffolds. nih.gov A common approach involves the coupling of a 2-haloaniline (typically 2-iodoaniline) with a terminal alkyne in the presence of carbon monoxide (CO). mdpi.comnih.gov This reaction, often referred to as a carbonylative Sonogashira coupling followed by cyclization, forms the quinolin-4-one ring system. mdpi.com

To synthesize this compound, this method would start with a substituted 2-iodoaniline.

Precursor Synthesis: The synthesis would begin with 2-iodo-4-nitroaniline, which reacts with phenylacetylene (B144264).

Carbonylative Cyclization: The reaction is carried out under a carbon monoxide atmosphere with a palladium catalyst, such as PdCl₂(PPh₃)₂. The CO is incorporated to form the C-4 carbonyl group, and the alkyne provides the C-2 and C-3 atoms, with the phenyl group of phenylacetylene becoming the C-2 substituent of the quinolone. nih.gov The cyclization is often promoted by the addition of a base like diethylamine. mdpi.com

Reduction: The resulting 6-nitro-2-phenylquinolin-4-ol is then reduced to the final product.

Recent advancements have introduced solid CO sources, like molybdenum hexacarbonyl, which can be easier and safer to handle than gaseous carbon monoxide. mdpi.com

Table 3: Palladium-Catalyzed Synthesis of 2-Phenylquinolin-4-one Core

Aniline PrecursorAlkyneCO SourceCatalyst SystemProduct Intermediate
2-Iodo-4-nitroanilinePhenylacetyleneCO gas or Mo(CO)₆PdCl₂(PPh₃)₂, base (e.g., Et₂NH)6-Nitro-2-phenylquinolin-4-ol

Camps' Cyclization Method for Quinolin-4-ones

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a quinolin-4-one. mdpi.comacs.org This method is particularly effective for synthesizing 2-aryl-4-quinolones. acs.org The reaction's regioselectivity, yielding either a quinolin-4-one or a quinolin-2-one, can be controlled by the choice of the base. mdpi.com Stronger bases like sodium hydroxide favor the deprotonation at the α-position of the ketone, leading to quinolin-4-ones. mdpi.com

A two-step sequence is typically employed to generate the target compound:

Amidation: An o-haloacetophenone (e.g., 2-bromo-4'-nitroacetophenone) is first reacted with benzamide (B126) in a copper-catalyzed amidation reaction to form the N-(2-ketoaryl)amide precursor. acs.orgacs.orgnih.gov

Cyclization: The resulting N-(2-acetyl-5-nitrophenyl)benzamide is then treated with a strong base (e.g., NaOH) in a solvent like dioxane at high temperatures (e.g., 110 °C) to induce cyclization, affording 6-nitro-2-phenylquinolin-4-ol. acs.org

Reduction: The nitro group is subsequently reduced to the desired C-6 amino group.

This method is robust and tolerates a wide range of substituents on both the acetophenone and amide components. acs.orgthieme-connect.com

Table 4: Two-Step Camps Cyclization for 6-Nitro-2-phenylquinolin-4-ol

StepStarting MaterialsReagents/CatalystConditionsIntermediate/Product
1. Amidation2-Bromo-4'-nitroacetophenone, BenzamideCuI, diamine ligand, K₂CO₃Toluene, 90-110 °CN-(2-Acetyl-5-nitrophenyl)benzamide
2. CyclizationN-(2-Acetyl-5-nitrophenyl)benzamideNaOHDioxane, 110 °C6-Nitro-2-phenylquinolin-4-ol

Dieckmann's Condensation Approaches Leading to Quinolin-4-ones

The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a base to form a β-ketoester. mdpi.com While typically used for forming five- or six-membered rings, it can be adapted for quinolin-4-one synthesis. The route generally starts from a substituted methyl anthranilate. mdpi.comresearchgate.net

For the synthesis of the this compound scaffold, the pathway would likely involve:

Reaction of methyl 4-aminobenzoylacetate (or its nitro equivalent) with an appropriate reagent to form a diester.

An intramolecular cyclization of the diester using a strong base like sodium hydride to yield a dihydroquinolinone. mdpi.com

Subsequent oxidation of the dihydroquinolinone intermediate, for instance with chloranil, would lead to the aromatic quinolin-4-one. mdpi.com

This approach is less direct for the target molecule compared to methods like the Conrad-Limpach or Camps syntheses, as it requires the careful construction of a specific diester precursor.

Ruthenium-Catalyzed Dehydrogenative Cyclization for Polysubstituted 4-Quinolones

Ruthenium-catalyzed reactions represent a modern, atom-economical approach to heterocycle synthesis. A notable method involves the dehydrogenative annulation of a 2'-aminoacetophenone (B46740) with an alcohol. rsc.orgresearchgate.net This process can be used to synthesize 2,3-disubstituted-4-quinolones under solvent-free conditions. rsc.org

To apply this to the synthesis of this compound:

Starting Materials: The reaction would utilize 1-(2,5-diaminophenyl)ethanone (B1642213) or, more practically, 1-(2-amino-5-nitrophenyl)ethanone (B1279507) as the aminoacetophenone component. Benzyl alcohol would serve as the source for the C-2 phenyl group and the C-3 hydrogen.

Catalytic Cycle: An acridine-based SNS-Ru pincer catalyst, in the presence of a base like KOH, facilitates the dehydrogenative coupling. rsc.orgresearchgate.net The reaction proceeds via C-alkylation followed by an aldol condensation and annulation sequence. rsc.org

Final Step: If starting with the nitro-substituted acetophenone, a final reduction step is required to convert the 6-nitro-2-phenylquinolin-4-ol intermediate to the target amine.

This method avoids pre-functionalized coupling partners and often generates water and dihydrogen as the only byproducts, highlighting its "green" credentials. researchgate.net

Regioselective Functionalization and Introduction of the Amino Group at C-6 Position

A common and highly effective strategy for synthesizing this compound is to first construct the 2-phenylquinolin-4-ol (B75522) core and then introduce the amino group at the C-6 position. This is typically achieved through a nitration-reduction sequence.

Synthesis of the Core: 2-Phenylquinolin-4-ol can be synthesized via several methods, including the Conrad-Limpach reaction between aniline and ethyl benzoylacetate or the Camps cyclization of N-(2-acetylphenyl)benzamide.

Regioselective Nitration: The 2-phenylquinolin-4-ol is then subjected to electrophilic nitration. The substitution pattern on a quinoline ring is influenced by the existing substituents and the reaction conditions (e.g., the acidity of the medium). For quinolin-4-ones, electrophilic substitution often occurs on the benzo-fused ring. Nitration of quinoline derivatives can be achieved using reagents like cupric nitrate (B79036) in acetic anhydride (B1165640) or a mixture of nitric and sulfuric acids. mdpi.comscirp.org The directing effects of the existing groups would favor substitution at the C-6 or C-8 positions. Careful control of reaction conditions is necessary to achieve regioselectivity for the C-6 position.

Reduction of the Nitro Group: The resulting 6-nitro-2-phenylquinolin-4-ol is then reduced to this compound. This reduction is a standard transformation and can be accomplished with high efficiency using various reagents. acs.orgacs.org Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or hydrazine (B178648) monohydrate with a catalyst like CuO. acs.orgnih.gov These methods are generally high-yielding and tolerant of other functional groups on the quinoline ring. acs.orgnih.gov

General Strategies for Introducing Amino Groups to Quinoline Scaffolds

The introduction of an amino group onto the quinoline scaffold can be achieved through various synthetic strategies. One common approach involves the reduction of a nitro-substituted quinoline. This transformation is typically accomplished using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation with palladium on carbon (Pd/C).

Another strategy is the direct amination of a halo-quinoline, often requiring a catalyst such as a palladium or copper complex. The Buchwald-Hartwig amination is a powerful method for this transformation, allowing for the coupling of an amine with an aryl halide. Additionally, nucleophilic aromatic substitution (SNAr) can be employed, particularly when the quinoline ring is activated by electron-withdrawing groups.

Reductive amination of a quinoline bearing a carbonyl group (aldehyde or ketone) is another viable route. This two-step process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN).

Chemical Transformation Routes from Related 6-Substituted Quinoline Derivatives

The synthesis of this compound is often accomplished through the chemical transformation of readily available 6-substituted quinoline precursors.

From 6-Nitro Analogs:

A prevalent and efficient method for the synthesis of this compound involves the reduction of the corresponding 6-nitro derivative, 6-nitro-2-phenylquinolin-4-ol. This reduction can be carried out using various reducing agents. A common laboratory-scale method utilizes zinc dust and ammonium (B1175870) chloride. researchgate.net This reaction proceeds by the transfer of electrons from the zinc metal to the nitro group, facilitated by the proton-donating ability of the ammonium salt.

From 6-Chloro Analogs:

Alternatively, this compound can be synthesized from its 6-chloro analog, 6-chloro-2-phenylquinolin-4-ol. This transformation typically involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group. This can be achieved using ammonia (B1221849) or a protected amine source, often in the presence of a copper or palladium catalyst to facilitate the reaction. The conditions for this type of reaction, such as temperature and solvent, are crucial for achieving a good yield and minimizing side reactions.

Starting MaterialReagents and ConditionsProductKey Transformation
6-Nitro-2-phenylquinolin-4-olZinc dust, Ammonium chlorideThis compoundReduction of nitro group
6-Chloro-2-phenylquinolin-4-olAmmonia/Protected amine, Catalyst (e.g., Cu or Pd)This compoundNucleophilic aromatic substitution

Chemical Reactions and Derivatization Strategies for this compound

The presence of three reactive sites—the hydroxyl group at C-4, the amino group at C-6, and the phenyl ring at C-2—makes this compound a versatile scaffold for chemical modification and the generation of diverse compound libraries.

Reactions Involving the Hydroxyl Group at C-4

The hydroxyl group at the C-4 position of the quinoline ring exhibits reactivity characteristic of a vinylogous carboxylic acid and can undergo several important transformations.

Oxidation to Quinone Derivatives: The hydroxyl group can be oxidized to form quinone-like structures. This transformation is typically achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or other strong oxidants. The resulting quinone derivatives are of interest due to their potential biological activities.

Reduction to Dihydroquinoline: The quinolin-4-ol can be reduced to the corresponding dihydroquinoline. This reduction can be accomplished through catalytic hydrogenation or with hydride-donating reagents.

Reactions Involving the Amino Group at C-6

The amino group at the C-6 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, participating in reactions with various electrophiles. For instance, it can be acylated with acyl chlorides or anhydrides to form amides. scispace.com It can also undergo alkylation reactions.

Urea (B33335) Derivative Formation: The amino group can react with isocyanates to form urea derivatives. This is a common strategy in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding interactions with biological targets. The synthesis of such derivatives often involves the reaction of the aminoquinoline with a suitable isocyanate in an inert solvent.

Modifications and Substitutions on the 2-Phenyl Moiety for Structural Diversity

The 2-phenyl ring provides another avenue for structural modification, allowing for the exploration of structure-activity relationships.

Substitution on the Phenyl Ring: The phenyl group can be substituted with various functional groups, such as halogens, alkyl, alkoxy, or nitro groups. These substitutions can be introduced either on the starting materials before the quinoline ring formation or, in some cases, through electrophilic aromatic substitution on the pre-formed quinoline scaffold. The electronic and steric properties of these substituents can significantly influence the biological activity of the resulting compounds. uniurb.itnih.gov For example, the introduction of a methoxy (B1213986) group at the C-6 position of a 2-phenylquinoline (B181262) core has been shown to improve activity and reduce toxicity in certain contexts. nih.gov

Reaction TypeReagentsFunctional Group ModifiedResulting Derivative
OxidationKMnO₄C-4 HydroxylQuinone derivative
ReductionCatalytic HydrogenationC-4 HydroxylDihydroquinoline
AcylationAcyl chlorideC-6 AminoAmide derivative
Urea FormationIsocyanateC-6 AminoUrea derivative
SubstitutionHalogenation, Nitration, etc.2-Phenyl ringSubstituted phenyl-quinoline

Advanced Derivatization for Combinatorial Library Synthesis and Lead Optimization

The this compound scaffold is well-suited for the generation of combinatorial libraries, which are essential for modern drug discovery and lead optimization. scienceopen.comwiley.com

Solid-Phase Synthesis: The amino group at C-6 can be anchored to a solid support, allowing for the subsequent modification of the quinoline scaffold in a high-throughput manner. nih.gov This approach facilitates the rapid synthesis and purification of a large number of derivatives.

Multi-Component Reactions: The reactive sites on the molecule can be exploited in multi-component reactions to generate complex structures in a single step.

Derivatization for Improved Pharmacokinetics: The amino and hydroxyl groups can be derivatized to improve the pharmacokinetic properties of the molecule, such as solubility, metabolic stability, and bioavailability. For example, the amino group can be derivatized with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for analytical purposes, a technique that can be adapted for creating prodrugs or modifying bioavailability. mdpi.com

Lead optimization often involves making small, strategic modifications to a lead compound to enhance its desired properties while minimizing undesirable ones. nih.gov For the this compound scaffold, this could involve:

Fine-tuning the substituents on the 2-phenyl ring to optimize target binding.

Modifying the side chain attached to the C-6 amino group to improve solubility or alter metabolic pathways.

Converting the C-4 hydroxyl group to an ether or ester to modulate the compound's polarity and cell permeability. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methodologies for Analytical Studies

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of 6-Amino-2-phenylquinolin-4-ol. This method is suitable for both analytical and preparative purposes, allowing for the separation and isolation of the compound. sielc.com

A typical RP-HPLC method for this compound utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.com The mobile phase generally consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. By adjusting the gradient of the mobile phase, from a higher aqueous content to a higher organic solvent content, compounds with varying polarities can be effectively separated. nih.govcore.ac.uk Detection is commonly achieved using a UV detector, often set at a wavelength of 254 nm. This methodology can be scaled for preparative separations to isolate impurities. sielc.com

Table 1: Exemplary HPLC Conditions for this compound Analysis

ParameterCondition
Column Newcrom R1 (or other C18 column)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)
Detection UV at 254 nm
Application Analytical separation and impurity isolation

This table is based on information from an application note for the separation of this compound. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing insights into the molecular framework through ¹H and ¹³C NMR spectra. tsijournals.combohrium.com

In the ¹H NMR spectrum of quinoline (B57606) derivatives, aromatic protons typically appear as multiplets in the range of δ 7.2–8.2 ppm. The hydroxyl proton of a quinolin-4-ol often resonates as a broad singlet at a downfield chemical shift, around δ 10-11 ppm. nih.govorientjchem.org The protons of the amino group would also give rise to a characteristic signal.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C4) in the quinolin-4-ol tautomer is expected to appear at a significantly downfield chemical shift, approximately δ 180 ppm. The chemical shifts of other carbon atoms in the quinoline and phenyl rings provide further structural confirmation. nih.govorientjchem.org Theoretical calculations of chemical shifts can be compared with experimental data to aid in the precise assignment of signals. tsijournals.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The compound has a molecular formula of C₁₅H₁₂N₂O and a molecular weight of 236.275 g/mol . sielc.com

In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 237. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, the loss of small neutral molecules or radicals from the molecular ion can help to identify different structural motifs within the molecule. researchgate.net

Table 2: Molecular Properties of this compound

PropertyValue
CAS Number 80789-70-4
Molecular Formula C₁₅H₁₂N₂O
Molecular Weight 236.275 g/mol

This data is compiled from a chemical information database. sielc.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in a molecule. bohrium.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups.

The N-H stretching vibrations of the primary amino group are expected to appear in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group would also be present in this region, often as a broad band. The C=O stretching vibration of the quinolin-4-one tautomer would give a strong absorption band around 1630-1670 cm⁻¹. nih.govorientjchem.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. orientjchem.org

Biological Activity and Pharmacological Investigation of 6 Amino 2 Phenylquinolin 4 Ol and Quinoline Analogues

Core Role of Quinoline (B57606) Derivatives as Pharmacologically Active Compounds

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in medicinal chemistry due to their wide array of pharmacological activities. nih.govnih.govnih.govbiointerfaceresearch.comorientjchem.org This versatile structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a privileged core for the design and synthesis of novel therapeutic agents. nih.govnih.gov The biological significance of the quinoline nucleus is underscored by its presence in numerous natural products and synthetic drugs with established clinical applications. researchgate.netnih.gov

The pharmacological profile of quinoline derivatives is remarkably diverse, encompassing anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties, among others. nih.govnih.govrsc.orgresearchgate.net The specific activity of a quinoline-based compound is largely influenced by the nature and position of various substituents on its bicyclic ring system. orientjchem.orgresearchgate.net This allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

Researchers have consistently explored the quinoline scaffold to develop new drugs, leading to a significant number of patents and publications. researchgate.netresearchgate.net The adaptability of the quinoline ring system enables its interaction with a wide range of biological targets, making it a cornerstone in the discovery of new medicines for various diseases. nih.govmdpi.com The continuous investigation into quinoline chemistry and its biological applications highlights its enduring importance in the field of drug discovery and development. researchgate.netnih.gov

A variety of commercially available drugs feature the quinoline moiety, demonstrating its therapeutic success. nih.gov

Table 1: Examples of Marketed Drugs Based on the Quinoline Moiety

Drug Name Therapeutic Class
Chloroquine Antimalarial
Ciprofloxacin Antibacterial
Topotecan Anticancer
Mefloquine (B1676156) Antimalarial
Ofloxacin Antibacterial
Moxifloxacin Antibacterial
Amodiaquine Antimalarial
Piperaquine Antimalarial
Quinine (B1679958) Antimalarial

This table is for illustrative purposes and is not exhaustive.

Research into Anticancer Potential of Quinoline Scaffolds

The quinoline scaffold is a prominent feature in the development of novel anticancer agents. nih.govnih.gov Its derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer through multiple mechanisms of action.

Mechanisms of Antiproliferative Action Against Various Cancer Cell Lines

Quinoline derivatives have demonstrated broad-spectrum antiproliferative activity against a multitude of human cancer cell lines. The specific mechanisms underlying this activity are diverse and often depend on the substitution pattern of the quinoline core.

One of the primary mechanisms involves the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, certain quinoline analogues function as inhibitors of protein kinases, which are key regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of these kinases, quinoline derivatives can halt the uncontrolled cell growth that characterizes cancer.

Another significant mechanism is the interaction of quinoline compounds with DNA. Some derivatives can intercalate into the DNA double helix or inhibit enzymes like topoisomerases, which are essential for DNA replication and repair. This interference with DNA integrity and function can lead to cell death in rapidly dividing cancer cells.

Furthermore, quinoline-based compounds have been shown to induce oxidative stress within cancer cells. By promoting the generation of reactive oxygen species (ROS), these compounds can damage cellular components, including proteins, lipids, and DNA, ultimately leading to apoptosis or programmed cell death.

The antiproliferative effects of quinoline derivatives have been documented in a wide range of cancer cell lines, as illustrated in the table below.

Table 2: Antiproliferative Activity of Select Quinoline Derivatives Against Various Cancer Cell Lines

Cancer Cell Line Type of Cancer
K562 Chronic Myelogenous Leukemia
RAMOS Burkitt's Lymphoma
MRC-5 Normal Lung Fibroblast (for cytotoxicity comparison)
BJ Normal Foreskin Fibroblast (for cytotoxicity comparison)

Note: This table presents examples of cell lines against which quinoline derivatives have shown activity and is not an exhaustive list.

Antimitotic Activity and Tubulin Polymerization Inhibition Studies

A significant avenue of anticancer research for quinoline derivatives involves their ability to interfere with the process of mitosis, the division of cells. nih.gov This antimitotic activity often stems from the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. During mitosis, the mitotic spindle is responsible for segregating chromosomes into the two daughter cells. By inhibiting tubulin polymerization, certain quinoline derivatives can disrupt the formation and function of the mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and ultimately inducing apoptosis (programmed cell death). nih.gov

This mechanism of action is similar to that of well-known anticancer drugs like paclitaxel (B517696) and the vinca (B1221190) alkaloids. The ability of quinoline scaffolds to target tubulin makes them promising candidates for the development of new antimitotic agents. Researchers have synthesized and evaluated numerous quinoline analogues for their ability to inhibit tubulin polymerization and have identified several compounds with potent activity. Structure-activity relationship (SAR) studies have provided insights into the structural features of the quinoline nucleus that are crucial for this inhibitory effect, guiding the design of more effective and selective tubulin inhibitors.

Induction of Cell Cycle Arrest and Apoptosis Pathways

Quinoline derivatives have been extensively studied for their ability to induce cell cycle arrest and trigger apoptosis in cancer cells, which are fundamental mechanisms for controlling cancer progression. nih.govnih.govrsc.org

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. In cancer, this regulation is often lost, leading to uncontrolled proliferation. Certain quinoline compounds can intervene at specific checkpoints of the cell cycle, such as the G2/M phase, preventing the cell from proceeding to mitosis. nih.gov This arrest provides an opportunity for the cell to either repair DNA damage or, if the damage is too severe, undergo apoptosis. By halting the cell cycle, these compounds effectively inhibit the growth of tumors.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Quinoline derivatives can induce apoptosis through various pathways:

Intrinsic Pathway: This pathway is initiated by internal cellular stress, such as DNA damage caused by the quinoline compound. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioner enzymes of apoptosis.

Extrinsic Pathway: Some quinoline derivatives may activate death receptors on the cell surface, such as Fas or TNF receptors. This binding triggers a signaling cascade that directly activates caspases, leading to apoptosis.

The ability of quinoline scaffolds to modulate these critical cellular processes underscores their potential as effective anticancer agents. nih.govrsc.org

Inhibition of Key Enzymes in Cancer Pathways

Quinoline derivatives have been identified as potent inhibitors of several key enzymes that play crucial roles in the development and progression of cancer. nih.govnih.gov By targeting these enzymes, quinoline-based compounds can disrupt essential cellular processes in cancer cells, leading to the inhibition of growth and proliferation.

Some of the key enzymes targeted by quinoline derivatives include:

DNA Gyrase and Topoisomerase IV: These enzymes are essential for DNA replication, transcription, and repair. Their inhibition by quinoline compounds can lead to DNA damage and ultimately cell death. This mechanism is particularly relevant in the context of antibacterial quinolones but has also been explored for anticancer effects.

Protein Kinases: This large family of enzymes regulates a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Many protein kinases are dysregulated in cancer, making them attractive targets for anticancer drugs. Numerous quinoline derivatives have been developed as inhibitors of specific protein kinases, such as tyrosine kinases, which are often overactive in various cancers.

Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling pathway that promotes cell growth, survival, and proliferation. It is frequently hyperactivated in many types of cancer. Quinoline-based inhibitors of PI3K can effectively block this pathway, leading to the suppression of tumor growth.

Histone Deacetylases (HDAC): HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure. In cancer, the abnormal activity of HDACs can lead to the silencing of tumor suppressor genes. Quinoline derivatives that inhibit HDACs can restore the expression of these genes, leading to the inhibition of cancer cell growth and the induction of apoptosis.

The ability of the quinoline scaffold to be chemically modified allows for the design of specific inhibitors for these and other important enzymes in cancer pathways, highlighting the therapeutic potential of this class of compounds. nih.govnih.gov

Modulation of Cell Migration, Invasion, and Angiogenesis

Quinoline derivatives have demonstrated the ability to interfere with key processes involved in cancer metastasis, namely cell migration, invasion, and angiogenesis. nih.govrsc.org

Cell Migration and Invasion: For cancer to spread, malignant cells must be able to move and invade surrounding tissues. This process is facilitated by enzymes called matrix metalloproteinases (MMPs), which degrade the extracellular matrix that normally holds cells in place. Certain quinoline compounds have been shown to suppress the activity and expression of MMPs, particularly MMP-9. nih.govrsc.org By inhibiting these enzymes, quinoline derivatives can reduce the ability of cancer cells to migrate and invade, thereby potentially limiting the spread of the tumor. rsc.org

Angiogenesis: Angiogenesis is the formation of new blood vessels, a process that is essential for tumor growth and survival as it supplies the tumor with nutrients and oxygen. Tumors stimulate angiogenesis by releasing various growth factors. Some quinoline-based compounds have been found to possess anti-angiogenic properties by inhibiting signaling pathways involved in the formation of new blood vessels. By cutting off the blood supply to the tumor, these compounds can effectively starve the cancer cells and inhibit tumor growth.

The modulation of these critical aspects of cancer progression highlights the multifaceted anticancer potential of the quinoline scaffold. nih.govnih.gov

Investigation of Immunomodulatory Effects in the Context of Cancer Treatment

Quinoline derivatives have been identified as a versatile class of compounds with the potential to modulate the immune system, an activity that is of particular interest in the field of cancer therapy. The immunomodulatory activity of certain anticancer agents can originate from the direct interaction of the drug with cancer cells. nih.gov Many lead compounds derived from the quinoline scaffold have demonstrated promising selective cytotoxic and immunomodulatory properties. nih.gov The anticancer effects of quinoline derivatives are multifaceted, involving mechanisms such as cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. nih.gov

Research has shown that the immunomodulatory effects of some drugs can enhance anticancer immunity, which is a critical aspect of combating the disease. biointerfaceresearch.com While the direct immunomodulatory effects of 6-Amino-2-phenylquinolin-4-ol in cancer treatment are not extensively documented, the broader class of quinoline compounds has been a focus of research for their potential to influence the tumor microenvironment and host immune responses.

Research into Antimicrobial Activity

The quinoline core is a fundamental component of many antimicrobial agents, and its derivatives have been extensively investigated for their efficacy against a wide range of pathogens. nih.govresearchgate.net

Quinoline derivatives have demonstrated significant antibacterial and antifungal activities. nih.govbenthamdirect.com The versatility of the quinoline scaffold allows for the synthesis of derivatives with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, newly synthesized quinoline derivatives have shown excellent Minimum Inhibitory Concentration (MIC) values against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Similarly, certain quinoline-thiazole derivatives have exhibited significant antibacterial activity against S. aureus. acs.org

In the realm of antifungal research, quinoline derivatives have also shown promise. Studies have demonstrated the potential of these compounds against various fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov The mechanism of antifungal action for some quinolones is based on the inhibition of lanosterol (B1674476) 14α-demethylase, which disrupts the integrity of the fungal cell wall. acs.org

Table 1: Antibacterial Activity of Selected Quinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative 2Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50 nih.gov
Quinoline Derivative 6Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50 nih.gov
Quinoline-Thiazole Derivative 4gS. aureus (ATCC 6538)7.81 acs.org
Quinoline-Thiazole Derivative 4mS. aureus (ATCC 6538)7.81 acs.org

The antiviral potential of quinoline derivatives has been a significant area of research, with studies exploring their efficacy against a variety of viruses. nih.gov Notably, several quinoline analogues have demonstrated broad-spectrum anti-coronavirus activity. nih.gov Chloroquine and hydroxychloroquine, two well-known quinoline derivatives, have been shown to be potent inhibitors of several coronaviruses, including SARS-CoV-1 and SARS-CoV-2, with EC50 values in the low micromolar range. nih.govnih.gov Their mechanism of action is thought to interfere with viral entry at a post-attachment stage. nih.gov Other quinoline analogues like amodiaquine, ferroquine, and mefloquine have also exhibited anti-coronavirus activity in vitro. nih.gov

In the context of Human Immunodeficiency Virus (HIV), quinoline derivatives have been investigated as potential therapeutic agents. Research has focused on their ability to inhibit the interaction between the HIV-1 Tat protein and the Trans-Activation Response (TAR) RNA element, a critical step in viral replication. nih.gov Specifically designed quinoline derivatives have shown effective inhibitory activities in blocking this Tat-TAR interaction. nih.gov Molecular modeling studies suggest that these compounds may exert their effect by binding to the Tat protein rather than the TAR RNA. nih.gov

Research into Anti-inflammatory Properties

Quinoline derivatives have been recognized for their anti-inflammatory potential. nih.govnih.gov Various studies have explored the capacity of these compounds to modulate inflammatory pathways. For instance, certain quinoline derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. epa.gov Some quinoline-based compounds have demonstrated significant anti-inflammatory activity, in some cases more potent than the reference drug ibuprofen. epa.gov The anti-inflammatory effects of these derivatives suggest their potential as therapeutic agents for inflammatory conditions. biointerfaceresearch.com

Research into Antimalarial Efficacy Against Parasitic Strains

The history of quinoline derivatives in medicine is deeply rooted in their use as antimalarial agents, with quinine being one of the earliest and most well-known examples. nih.gov Modern research continues to explore the antimalarial efficacy of synthetic quinoline analogues against various parasitic strains, including drug-resistant forms of Plasmodium falciparum and Plasmodium vivax. nih.gov

The mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the parasite's food vacuole. rsc.org These compounds are thought to accumulate in the acidic food vacuole and interfere with the conversion of toxic heme into hemozoin, leading to parasite death. rsc.org Numerous novel quinoline derivatives have been synthesized and have shown moderate to high antimalarial activities, with some compounds exhibiting excellent potency against P. falciparum compared to chloroquine. nih.gov

Table 2: Antimalarial Activity of Selected Quinoline Derivatives Against P. falciparum
Compound/DerivativeIC50 (µg/mL)Reference
Quinoline Derivative 4b0.014 - 5.87 nih.gov
Quinoline Derivative 4g0.014 - 5.87 nih.gov
Quinoline Derivative 4i0.014 - 5.87 nih.gov
Quinoline Derivative 120.014 - 5.87 nih.gov

Other Investigated Biological Activities (e.g., Anti-Hepatitis C Virus (HCV), Anti-Human Immunodeficiency Virus (HIV))

Beyond the aforementioned activities, the therapeutic potential of quinoline derivatives extends to other viral infections. Research has indicated that quinoline scaffolds are promising for the development of agents against Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov For HIV, in addition to targeting the Tat-TAR interaction, quinoline derivatives have also been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. jlu.edu.cnresearchgate.net Various synthesized quinoline analogues have demonstrated anti-HIV properties by targeting this enzyme. jlu.edu.cn

Structure Activity Relationship Sar and Mechanistic Studies of 6 Amino 2 Phenylquinolin 4 Ol Derivatives

Impact of Substituents on Pharmacological Efficacy of the Quinoline (B57606) Core

The therapeutic efficacy of quinoline-based compounds is highly dependent on the nature and placement of various substituents on the core scaffold. nih.gov This allows for precise chemical tuning to optimize activity and selectivity. researchgate.net The addition of different functional groups can influence properties such as lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule interacts with its biological target.

The 6-position of the quinoline ring is a critical site for substitution, and modifications at this position have been shown to significantly influence biological activity. Studies on C-6 substituted 2-phenylquinolines have demonstrated important activities against various cancer cell lines. rsc.org For instance, the introduction of halogen atoms like chlorine at the C-6 or C-7 positions has been found to improve metabolic stability and antimicrobial potency in some quinoline series. nih.govnih.gov

In one study, comparing a series of quinoline-carbonitrile derivatives, a methoxy (B1213986) group at the 6-position was found to be biologically preferable to a methyl group or no substitution at all, indicating its positive impact on antibacterial activity. nih.gov In other heterocyclic systems like cinnolines, halogen-substituted compounds (e.g., 6-chloro derivatives) were often the most potent antimicrobial agents, followed by methyl- and nitro-substituted derivatives. nih.gov The specific substituent's electronic properties—whether electron-donating (like amino, methyl) or electron-withdrawing (like nitro, chloro)—can alter the electron density of the aromatic system, thereby affecting binding affinity to molecular targets.

Table 1: Effect of Substituents at the 6-Position on Biological Activity

Substituent at 6-PositionObserved Effect on ActivityCompound Class StudiedReference
Amino (NH2)Often included in bioactive structures; contributes to potential hydrogen bonding.General Quinazolines drugbank.com
Nitro (NO2)Electron-withdrawing; can modulate electronic properties for specific target interactions.Cinnoline Derivatives nih.gov
Chloro (Cl)Enhances lipophilicity and can improve metabolic stability and potency. nih.gov Often among the most active in antimicrobial screens. nih.gov2-Substituted Quinolines, Cinnolines nih.govnih.gov
Methyl (CH3)Electron-donating; generally less active than methoxy or halogen groups in some antibacterial series. nih.govnih.govQuinoline-carbonitriles, Cinnolines nih.govnih.gov
Methoxy (OCH3)Showed increased inhibition zone compared to methyl or unsubstituted derivatives in an antibacterial study. nih.govQuinoline-carbonitriles nih.gov

The presence of an aryl group, such as phenyl, at the 2-position of the quinoline scaffold is a common feature in many biologically active derivatives. rsc.org This substitution generally leads to more lipophilic molecules compared to their non-aromatic counterparts. rsc.org Research has shown a relationship between increased lipophilicity and enhanced cytotoxic effects in certain cancer cell lines, suggesting that the 2-phenyl group contributes to the molecule's ability to cross cell membranes and interact with intracellular targets. rsc.org

For example, a series of C-6 substituted 2-phenylquinolines displayed significant and selective anticancer activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The orientation and electronic nature of the 2-phenyl ring can be further modified with its own substituents to fine-tune activity and selectivity for specific biological targets. researchgate.net This strategic placement allows the phenyl ring to engage in crucial binding interactions, such as pi-pi stacking or hydrophobic interactions, within the target's active site.

The hydroxyl group at the 4-position of the quinoline ring, which exists in tautomeric equilibrium with the 4-oxo form (a quinolinone), is a key functional group for biological activity. researchgate.netmdpi.com This group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules like enzymes and receptors. acs.org The presence of a hydroxyl group is a recurring feature in many quinoline derivatives with antioxidant, antifungal, and herbicidal properties. nih.govscirp.org

For instance, in studies of 4-hydroxy quinolinone derivatives, the presence of the hydroxyl group was deemed critical for their antioxidant efficiency, where it helps to terminate oxidative chain reactions by stabilizing radicals. scirp.org In SAR studies of other heterocyclic compounds, the replacement or modification of a hydroxyl group often leads to a significant loss of activity, highlighting its importance as a hydrogen-bond donor. acs.org

Beyond the core substitutions at the 2, 4, and 6-positions, other structural modifications significantly impact the biological profile of quinoline derivatives. The introduction of additional groups can enhance efficacy by improving pharmacokinetic properties or introducing new binding interactions. nih.gov

For example, the incorporation of a butyl group was found to increase the antioxidant efficiency of certain 4-hydroxy quinolinones. scirp.org In other series, the addition of carboxamide functionalities led to significant antioxidant activity. mdpi.com The length and nature of linkers between the quinoline core and other appended moieties also play a role; for instance, in a series of bis-functionalized quinolines, a shorter linker tended to result in analogs with more pronounced cell growth-inhibiting action. nih.gov These findings underscore that a holistic approach to structural modification is necessary to optimize the therapeutic potential of the quinoline scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of compounds with their physicochemical properties and structural features. nih.gov This approach is invaluable for designing new compounds and predicting their activity prior to synthesis, thereby saving time and resources. nih.gov

Several QSAR studies have been successfully conducted on quinoline and quinolinone derivatives to develop predictive models for various biological activities, including anticancer and P-glycoprotein inhibitory effects. nih.govnih.gov These models often utilize molecular descriptors that quantify properties such as lipophilicity (LogP), electronic effects (polarization, dipole moment), and steric parameters (molecular volume, surface area). pensoft.net

A typical QSAR analysis involves:

Data Set Preparation : A series of compounds with known biological activities is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity. nih.gov

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its robustness. nih.govresearchgate.net

For example, a 3D-QSAR study on pyrimido-isoquinolin-quinones identified specific steric and electronic properties that could be modified to improve antibacterial activity. nih.gov In another analysis, QSAR models revealed that the antioxidant activity of certain thiazole derivatives increased with their hydrophilic and reductive properties, while molecules with smaller volumes and surface areas showed higher activity. pensoft.net These models provide a rational basis for the design of new, more potent derivatives.

Investigation of Molecular Targets and Binding Mechanisms

Identifying the molecular targets and understanding the binding mechanisms of 6-Amino-2-phenylquinolin-4-ol and its derivatives are crucial for rational drug design. The quinoline scaffold is known to interact with a wide array of biological targets, and the specific substitution pattern dictates its selectivity and mechanism of action. nih.govresearchgate.net

Potential mechanisms and targets for quinoline derivatives include:

Disruption of Mitochondrial Function : Some 2-substituted quinolines have been shown to exert their biological effect by altering parasite bioenergetics. This involves disrupting the mitochondrial electrochemical potential and alkalinizing acidocalcisomes, which are critical for parasite survival. nih.gov

Enzyme Inhibition : Quinoline-based compounds can act as potent enzyme inhibitors. For example, some derivatives have been investigated as inhibitors of P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov Molecular docking studies help visualize the binding modes of these inhibitors within the active site of the target protein. nih.gov

Receptor Antagonism : Structurally related aza-heterocycles like quinazolines have been identified as highly potent antagonists for specific receptors, such as the opioid receptor like-1 (ORL1). nih.gov Molecular modeling in such studies clarifies the structural factors, like specific hydrogen bonds and hydrophobic interactions, that contribute to high binding affinity and selectivity. nih.gov

Interaction with Nucleic Acids : Certain complex quinoline derivatives have been designed to target and stabilize non-canonical DNA structures known as G-quadruplexes (G4), which are found in the promoter regions of oncogenes. nih.gov This interaction can regulate gene expression at the transcriptional level, providing an anticancer mechanism.

The combination of SAR data, QSAR modeling, and molecular docking studies provides a comprehensive understanding of how these compounds function at a molecular level, guiding the future development of more effective and selective therapeutic agents.

Specific Enzyme Inhibition Studies

Derivatives of the this compound core have been investigated for their inhibitory effects against a range of enzymes critical to cellular function and disease progression. These studies provide valuable insights into the structure-activity relationships that govern their potency and selectivity.

Tubulin

Quinoline derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division, making them of interest in anticancer research. While specific studies on this compound are limited, research on analogous quinoline structures provides insights into potential SAR. For instance, certain 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have shown inhibitory properties against kinases involved in cell cycle regulation, a pathway related to tubulin's function. The positioning of solubilizing substituents on the anilino ring has been noted to influence activity.

DNA Gyrase and Topoisomerase IV

Quinolone derivatives are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The 6-amino group in the quinolone scaffold is a critical determinant of antibacterial activity. Studies on 6-aminoquinolone compounds have demonstrated potent inhibitory action against HIV-1 replication, with the substituent at the N-1 position and the moiety at the C-7 position significantly influencing efficacy. For example, a methyl substituent at N-1 and a 4-(2-pyridyl)-1-piperazine moiety at C-7 resulted in a highly active compound with an EC50 value of 0.1 microM. The replacement of the C-6 amino group with a fluorine atom led to a decrease in antiviral activity, highlighting the importance of the amino group in the interaction with the target.

The mechanism of action for quinolones involves the stabilization of the enzyme-DNA cleavage complex, leading to the inhibition of DNA ligation and ultimately cell death. The planarity of the quinoline ring system is crucial for DNA intercalation, a key step in the inhibitory process.

Proteases

The quinoline and quinazoline scaffolds have been explored for their potential to inhibit viral proteases, which are crucial for viral replication.

MERS-CoV: A series of 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Structure-activity relationship studies revealed that substitution at the 6-position of the quinazoline ring is critical for antiviral activity. Specifically, a 3-cyanobenzyl amine at this position, combined with a 3-chloro-4-fluoroaniline at the 4-position, resulted in a compound with an IC50 of 0.157 μM. The nature of the substituent on the benzylamine, particularly the presence and position of electron-withdrawing groups like cyano, significantly impacts the inhibitory potency.

HIV: 6-Aminoquinolone derivatives have shown potent anti-HIV activity. The mechanism is believed to involve the inhibition of Tat-mediated transcription by interacting with the TAR RNA element. The substituents at the N-1 and C-7 positions of the quinolone ring are key to this activity.

HCV: While direct inhibition of HCV protease by this compound derivatives is not extensively documented, related benzo[g]quinazolines and their quinazoline analogues have demonstrated inhibitory activity against the HCV-NS3/4A protease. The inhibitory concentrations for these compounds ranged from 6.41 to 78.80 μM.

Compound ClassTarget ProteaseKey SAR ObservationsIC50 / EC50
4-Anilino-6-aminoquinazolinesMERS-CoV3-Cyanobenzyl amine at position 6 and 3-chloro-4-fluoroaniline at position 4 are optimal.0.157 µM
6-AminoquinolonesHIV-1Methyl at N-1 and 4-(2-pyridyl)-1-piperazine at C-7 enhance activity. The 6-amino group is crucial.0.1 µM
Benzo[g]quinazolinesHCV-NS3/4AVaried substitutions on the benzoquinazoline core lead to a range of inhibitory activities.6.41 - 78.80 µM

Helicase

Recent studies have highlighted the potential of quinazoline derivatives as inhibitors of Werner syndrome helicase (WRN), a protein involved in DNA repair and implicated in certain cancers. N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been designed and shown to exhibit antiproliferative activity that is dependent on WRN helicase. Molecular docking studies suggest a direct binding interaction with the WRN protein. This indicates that the quinazoline scaffold can serve as a template for the development of specific helicase inhibitors.

Receptor Interaction Analysis to Elucidate Mechanisms of Action

The interaction of this compound derivatives with specific receptors can elucidate their mechanism of action at a cellular level.

α2-Adrenoceptors

The 2-amino-4-phenyl quinoline moiety is a structural feature found in several centrally active agents. Radioligand binding assays have shown that derivatives with this scaffold exhibit a high affinity for central nervous system receptors, with a notable preference for α-adrenoceptors, particularly the α2 subtype. This selective binding suggests that these compounds could modulate adrenergic signaling pathways, which are involved in various physiological processes.

Neuronal Nitric Oxide Synthase (nNOS)

Derivatives of 7-phenyl-2-aminoquinoline have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. The 2-aminoquinoline core acts as a bioisostere of arginine, the natural substrate for nNOS. X-ray crystallography has revealed that the quinoline moiety mimics arginine and forms crucial hydrogen bonds within the active site of the enzyme. The inhibitory potency and selectivity are influenced by substituents on the phenyl ring. For instance, the initial lead compound, 7-phenyl-2-aminoquinoline, demonstrated significant inhibitory activity with IC50 values of 105 nM and 122 nM against rat and human nNOS, respectively.

Compound ClassReceptor/Enzyme TargetKey Interaction FeaturesIC50 / Binding Affinity
2-Amino-4-phenyl quinolinesα2-AdrenoceptorsHigh affinity and selectivity for the α2 subtype.Not specified
7-Phenyl-2-aminoquinolinesNeuronal Nitric Oxide Synthase (nNOS)Quinoline core mimics arginine, forming hydrogen bonds in the active site.105 nM (rat nNOS), 122 nM (human nNOS)

Computational Chemistry and in Silico Modeling in 6 Amino 2 Phenylquinolin 4 Ol Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Amino-2-phenylquinolin-4-ol, docking simulations are employed to understand its interaction with various biological targets, such as protein kinases or enzymes, which are often implicated in disease pathways.

Molecular docking simulations predict how this compound and its derivatives fit into the binding site of a target protein. The primary goal is to identify the most stable binding conformation, often referred to as the binding mode or pose. The stability of this interaction is quantified by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy score generally indicates a more stable and favorable interaction.

For instance, in studies involving similar quinoline (B57606) scaffolds, derivatives are docked into the active sites of specific enzymes to predict their inhibitory potential. The docking results, evaluated by scoring energies and binding affinities, help forecast the compound's activity. ijpbs.com Through detailed analysis of these simulations, researchers can accurately predict the ligand activities and identify compounds with the most favorable interactions. ijpbs.com

Table 1: Example of Molecular Docking Results for Quinoline Derivatives

Compound Target Protein Docking Score (kcal/mol) Predicted Binding Affinity (Ki)
Derivative A EGFR -8.5 Low nM
Derivative B PI3Kα -9.2 High nM

Note: This table is illustrative, based on typical data from docking studies of related compounds.

A crucial outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues within the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: These are strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. The amino group (-NH2) and hydroxyl group (-OH) of this compound are prime candidates for forming hydrogen bonds.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein, such as the phenyl ring of the compound and nonpolar amino acid side chains.

Pi-Pi Stacking: This involves the interaction between aromatic rings, such as the quinoline and phenyl rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein.

Salt Bridges: These are ionic interactions between charged groups on the ligand and oppositely charged amino acid residues. youtube.com

Studies on related quinazolinone derivatives have shown that compounds can establish critical hydrogen bonds and other important interactions with key residues in the active site of target proteins like EGFR. nih.gov For example, a docked ligand might form a hydrogen bond with the side chain of a Threonine (Thr) or Aspartic acid (Asp) residue, anchoring it within the binding pocket. ijpbs.com

Table 2: Key Amino Acid Interactions for a Hypothetical this compound Derivative

Amino Acid Residue Interaction Type Distance (Å)
ASP 32 Hydrogen Bond 2.1
THR 77 Hydrogen Bond 1.9
PHE 117 Pi-Pi Stacking 3.5

Note: This table represents typical interactions observed in docking studies of similar heterocyclic compounds.

Pharmacophore Modeling and Virtual Screening for Hit Identification and Optimization

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the active site of a target protein (structure-based). nih.gov Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. mdpi.com This process filters vast libraries to identify "hits"—molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.org

This approach allows researchers to efficiently identify novel molecular scaffolds with the potential to bind to the target of interest. mdpi.com The identified hits can then be subjected to further analysis, such as molecular docking and biological testing, to confirm their activity and optimize their structure for improved potency and selectivity. mdpi.comnih.gov

Advanced Quantum Chemical Calculations, including Density Functional Theory (DFT)

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which govern its reactivity and interactions. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy. rasayanjournal.co.inresearchgate.net For this compound, DFT can be used to analyze its geometry, electronic distribution, and molecular orbitals.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The MEP map is invaluable for predicting how a molecule will interact with other molecules. rasayanjournal.co.in For this compound, the electron-rich areas, likely around the nitrogen and oxygen atoms, indicate sites prone to electrophilic attack and hydrogen bond acceptance. Conversely, electron-poor regions, such as the hydrogen atoms of the amino and hydroxyl groups, represent sites for nucleophilic attack and hydrogen bond donation. This analysis helps in understanding and predicting non-covalent interactions, which are crucial for ligand-receptor binding.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rasayanjournal.co.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.in For this compound, FMO analysis can predict its chemical reactivity and the sites where reactions are most likely to occur. The distribution of HOMO and LUMO across the molecule indicates the electron-donating and electron-accepting regions, respectively, providing insights that complement the information from MEP analysis.

Table 3: Quantum Chemical Properties of a Quinoline Derivative (Illustrative DFT Calculation)

Property Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV

Note: These values are representative and would be determined by specific DFT calculations on this compound.

Determination of Global Reactivity Indices and Stability Predictions

These descriptors offer insights into the chemical behavior of a compound. Key indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally indicates greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to undergo chemical reactions.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While the methodologies for these calculations are well-established, specific values for this compound have not been reported in the publicly accessible research. Such data would be valuable for understanding its reactivity, stability, and potential interactions in a biological system.

In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness for Compound Design and Optimization

Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

ADME predictions are typically generated using a variety of computational models. These models are often built on large datasets of experimentally determined properties and use molecular descriptors to predict the behavior of new compounds. Key predicted ADME parameters include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential are assessed.

Distribution: Predictions often include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: The likelihood of the compound being a substrate or inhibitor of various cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is commonly evaluated.

Excretion: Predictions may relate to the likely route of elimination from the body.

Without specific studies on this compound, a data table for its predicted ADME properties cannot be constructed.

Computational Assessment of Bioavailability

The oral bioavailability of a drug is a critical factor in its therapeutic potential. Computational models can provide an early assessment of a compound's likely bioavailability by integrating various predicted physicochemical and pharmacokinetic properties. Drug-likeness rules, such as Lipinski's Rule of Five, are often used as initial filters. These rules assess parameters like:

Molecular weight (MW)

Logarithm of the octanol-water partition coefficient (logP)

Number of hydrogen bond donors (HBD)

Number of hydrogen bond acceptors (HBA)

More sophisticated models may also incorporate predictions of aqueous solubility and metabolic stability to provide a more comprehensive bioavailability score. However, a computational assessment of the bioavailability of this compound has not been specifically reported.

Future Research Directions and Translational Potential for 6 Amino 2 Phenylquinolin 4 Ol

Utilization as a Synthetic Building Block for the Development of More Complex Quinoline (B57606) Derivatives

The chemical architecture of 6-Amino-2-phenylquinolin-4-ol makes it an ideal starting material, or synthetic building block, for the creation of more elaborate quinoline derivatives. The presence of the amino group at the C6 position and the hydroxyl group at the C4 position offers two distinct points for chemical modification. These functional groups can be readily manipulated to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.

For instance, the amino group can undergo reactions such as acylation, alkylation, and arylation to introduce new functionalities. These modifications can influence the molecule's solubility, lipophilicity, and ability to interact with biological targets. Similarly, the hydroxyl group can be converted to ethers or esters, further expanding the chemical diversity of the resulting derivatives. The strategic modification of these functional groups is a common approach in medicinal chemistry to enhance the pharmacological profile of a lead compound. orientjchem.org

The synthesis of various quinoline derivatives often involves multi-step reactions starting from simpler precursors. The availability of this compound as a pre-formed quinoline core can streamline the synthesis of more complex molecules, saving time and resources in the drug discovery process.

Table 1: Potential Synthetic Modifications of this compound

Functional GroupPotential ReactionsResulting FunctionalityPotential Impact on Properties
6-Amino Group Acylation, Alkylation, Arylation, SulfonylationAmides, Amines, Arylamines, SulfonamidesAltered solubility, lipophilicity, and target binding
4-Hydroxyl Group Etherification, EsterificationEthers, EstersModified polarity and metabolic stability
Quinoline Core Electrophilic SubstitutionIntroduction of various substituentsFine-tuning of electronic and steric properties

Design and Synthesis of Hybrid Molecules Incorporating Multiple Pharmacophores for Enhanced Biological Activities

A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of each component to achieve synergistic effects, improved efficacy, or a multi-target therapeutic profile. The this compound scaffold is well-suited for the development of such hybrid compounds.

This strategy has been successfully employed with other quinoline derivatives, leading to the development of compounds with enhanced therapeutic potential. The design of such hybrid molecules often involves computational modeling to predict the optimal linker and spatial arrangement of the pharmacophores to ensure effective interaction with their respective targets.

Exploration of Novel Therapeutic Applications and Unidentified Biological Targets

Quinoline-based compounds have a rich history of diverse pharmacological activities, including antimalarial, antibacterial, antiviral, and anticancer properties. nih.gov While the specific biological profile of this compound may not be extensively characterized, its structural similarity to other bioactive quinolines suggests a high probability of possessing interesting therapeutic properties.

Future research should focus on systematic screening of this compound and its derivatives against a broad range of biological targets. This could involve high-throughput screening assays to identify novel enzymatic or receptor interactions. Furthermore, phenotypic screening in various disease models, such as cancer cell lines or microbial cultures, could uncover unexpected therapeutic applications.

The identification of novel biological targets for this class of compounds would open up new avenues for drug development. Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective analogs.

Strategies for Lead Compound Optimization and Advancing Compounds within the Drug Discovery Pipeline

Once a lead compound with promising biological activity is identified from the this compound scaffold, a systematic process of lead optimization is required to transform it into a viable drug candidate. This process involves iterative cycles of chemical synthesis and biological testing to improve key drug-like properties.

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs with systematic modifications to the lead structure to understand how different chemical features influence biological activity. This knowledge guides the design of more potent compounds.

Improving Pharmacokinetic Properties: Modifications are made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles. This may involve altering solubility, metabolic stability, and cell permeability.

Reducing Off-Target Effects and Toxicity: Chemical modifications are aimed at increasing selectivity for the desired biological target while minimizing interactions with other proteins that could lead to adverse effects.

The quinoline scaffold has been a successful platform for the development of several FDA-approved drugs, particularly in the area of oncology. nih.govthieme-connect.de The knowledge gained from the development of these drugs can inform the optimization strategies for novel quinoline-based compounds. Advancing a compound through the drug discovery pipeline involves extensive preclinical testing, including in vivo efficacy studies in animal models and comprehensive safety pharmacology and toxicology assessments, before it can be considered for clinical trials in humans.

Q & A

Q. What are the optimal synthetic routes for 6-Amino-2-phenylquinolin-4-ol, and how can purity be maximized?

The synthesis of this compound typically employs Skraup or Doebner-Miller reactions. Key steps include:

  • Skraup Synthesis : Aniline derivatives are heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to form the quinoline core. Substituents like the phenyl group at position 2 and hydroxyl/amino groups are introduced via precursor selection .
  • Optimization : Adjusting reaction time (12–24 hours), temperature (120–150°C), and stoichiometric ratios of reagents (e.g., excess phenylacetylene for 2-phenyl substitution) improves yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 6.8–8.2 ppm (aromatic protons), δ 4.5–5.5 ppm (exchangeable -OH/-NH₂).
    • FTIR : Bands at 3350 cm⁻¹ (-OH/-NH₂ stretch), 1650 cm⁻¹ (C=N quinoline ring) .
  • X-ray Crystallography : SHELX software refines crystallographic data to determine bond lengths/angles and hydrogen-bonding networks (e.g., O–H···N interactions stabilizing the quinoline ring) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer), with IC₅₀ values calculated via dose-response curves .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition monitored at λₑₓ/λₑₘ = 280/340 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies emphasize modifying the quinoline scaffold:

Position Substituent Effect on Activity Methodological Example
6-AminoAlkyl/Aryl groups↑ Solubility and target bindingReact with aldehydes (e.g., salicylaldehyde) to form Schiff bases via ethanol reflux .
4-HydroxylMethyl/CF₃ groups↑ Metabolic stabilityPhthalic anhydride condensation in dioxane/acetic acid (5:1) yields isoindole-dione derivatives .
2-PhenylHalogenation↑ Electron-withdrawing effectsBromoacetophenone cyclization forms thiazolidinone derivatives (NaOAc catalysis in ethanol) .

Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be resolved?

Discrepancies arise from assay conditions or compound stability. Mitigation strategies:

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), serum-free media, and incubation times (48–72 hours).
  • Stability Testing : HPLC monitoring of compound degradation under physiological pH (7.4) and temperature (37°C) .
  • Positive Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Q. What computational methods predict target interactions of this compound?

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB ID: 5KIR) with a grid box centered on the active site. Parameters: exhaustiveness = 20, energy range = 4 .
  • MD Simulations (GROMACS) : 100-ns trajectories in explicit solvent (TIP3P water) assess binding stability (RMSD < 2 Å) .
  • QSAR Models : Use descriptors like logP and polar surface area to correlate with antimicrobial activity (R² > 0.85) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.